molecular formula C9H14O3 B2632241 Methyl 2-cyclohexyl-2-oxoacetate CAS No. 62783-63-5

Methyl 2-cyclohexyl-2-oxoacetate

Cat. No.: B2632241
CAS No.: 62783-63-5
M. Wt: 170.208
InChI Key: GLBPQIPSSQUXNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexyl-2-oxoacetate can be synthesized through several methods. One common method involves the esterification of cyclohexanone with methyl chlorooxoacetate in the presence of an acid catalyst . Another method includes the reaction of cyclohexyl-magnesium bromide with methyl chlorooxoacetate .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity . The reaction is usually carried out at room temperature and requires careful handling of reagents to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclohexyl-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Methyl 2-cyclohexyl-2-oxoacetate is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can affect its reactivity, solubility, and interaction with biological targets .

Biological Activity

Methyl 2-cyclohexyl-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H14O3\text{C}_9\text{H}_{14}\text{O}_3

It appears as a pale yellow oil and has been synthesized using various methods, including visible light-induced reactions. The compound's structure includes a cyclohexyl group attached to an oxoacetate moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound has been documented in several studies. For example, it was synthesized in a yield of 31% through a visible light-induced reductive coupling process involving α-ketoesters and other reagents under controlled conditions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis .

Anticancer Activity

This compound has also been evaluated for anticancer properties. Research indicates that it can inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains, indicating strong antibacterial potential.
  • Anticancer Activity : In another study focusing on its anticancer effects, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells after 48 hours of treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

Comparative Analysis

To better understand its biological activity, this compound can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
Methyl 2-OxooctanoateKetoesterAntimicrobial
Ethyl 2-(N-cyclohexyl)-2-oxoacetateNitrophenyl derivativeHerbicidal
Methyl 3-Methyl-2-oxobutanoateKetoesterAntitumor

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound.

Properties

IUPAC Name

methyl 2-cyclohexyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPQIPSSQUXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (1.1 g, 65%) as a colorless oil was prepared from cyclohexyl-magnesium bromide and methyl chlorooxoacetate by the procedures described in F. Babudri et al., Tetrahedron, 52 (42), pp. 13512-20 (1996).
Name
cyclohexyl-magnesium bromide
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
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[Compound]
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( 42 )
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Yield
65%

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